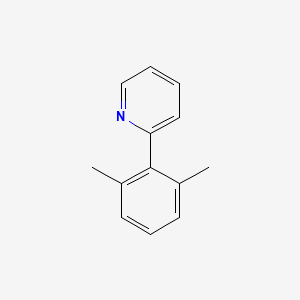

2-(2,6-Dimethylphenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dimethylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-6-5-7-11(2)13(10)12-8-3-4-9-14-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQXCFWDHVYDED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647868 | |

| Record name | 2-(2,6-Dimethylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10273-91-3 | |

| Record name | 2-(2,6-Dimethylphenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10273-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,6-Dimethylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2,6 Dimethylphenyl Pyridine and Its Derivatives

Direct Synthesis of the 2-(2,6-Dimethylphenyl)pyridine Core Structure

The direct formation of the 2-(2,6-dimethylphenyl)pyridine core structure can be achieved through several modern cross-coupling methodologies. These methods offer efficient routes to the target compound from readily available starting materials.

One prominent method is the palladium-catalyzed direct arylation of pyridine (B92270) N-oxides . This approach allows for the formation of the C-C bond between the pyridine ring and the dimethylphenyl group. researchgate.net Another effective strategy is the copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters, which provides a one-pot synthesis of 2-arylpyridines with moderate to good yields. rsc.org This method is advantageous due to the use of an inexpensive copper catalyst. rsc.org

The Suzuki-Miyaura cross-coupling reaction is another powerful tool for the synthesis of 2-arylpyridines. This reaction typically involves the coupling of a pyridine derivative, such as pyridine-2-sulfonyl fluoride (B91410) (PyFluor), with an arylboronic acid or ester in the presence of a palladium catalyst like Pd(dppf)Cl₂. nih.govcdnsciencepub.com The reaction conditions are generally mild, tolerating a range of functional groups and proceeding at temperatures between 65 and 100 °C. nih.govcdnsciencepub.com

| Method | Catalyst | Reactants | Key Features |

| Palladium-Catalyzed Direct Arylation | Palladium | Pyridine N-oxide, Arylating agent | Direct C-H functionalization |

| Copper-Catalyzed Direct C-H Arylation | Copper | Pyridine N-oxide, Arylboronic ester | One-pot synthesis, Inexpensive catalyst rsc.org |

| Suzuki-Miyaura Cross-Coupling | Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride, Arylboronic acid/ester | Modest to good yields, Mild conditions nih.govcdnsciencepub.com |

Synthesis of Pyridine-Based Derivatives Incorporating 2,6-Dimethylphenyl Moieties

The incorporation of the 2,6-dimethylphenyl group into pyridine-containing molecules can be accomplished through various synthetic routes, leading to a diverse range of derivatives with applications in catalysis and materials science.

Acylation Reactions with 2,6-Dimethylaniline (B139824)

Acylation of 2,6-dimethylaniline is a fundamental method for introducing the 2,6-dimethylphenylamino moiety, which can be a precursor to or part of a larger pyridine-based structure. Primary and secondary amines, such as 2,6-dimethylaniline, readily react with acid chlorides, anhydrides, and esters in a nucleophilic substitution reaction known as acylation. ncert.nic.in The resulting products are amides. ncert.nic.in This reaction is often carried out in the presence of a base like pyridine to neutralize the HCl formed and drive the reaction to completion. ncert.nic.in A specific example involves the treatment of 2,6-dimethylaniline with α-chloroacetyl chloride in acetic acid with sodium acetate (B1210297) to form N-(2,6-dimethylphenyl)chloroacetamide. umass.edu

Cyclocondensation Reactions for Pyridine Ring Formation

Cyclocondensation reactions are a cornerstone of pyridine synthesis and can be adapted to include the 2,6-dimethylphenyl substituent. The Hantzsch pyridine synthesis is a classic example, involving the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. nih.govresearchgate.net By using a precursor that already contains the 2,6-dimethylphenyl group, this moiety can be incorporated into the final pyridine ring. Numerous variations of cyclocondensation reactions exist, often starting from 1,5-dicarbonyl compounds or their equivalents and ammonia, which can be tailored for the synthesis of specifically substituted pyridines. youtube.combaranlab.org

Formation of Pyridine Carboxamide Derivatives

Pyridine carboxamide derivatives bearing the 2,6-dimethylphenyl group are of interest for their coordination properties and potential biological activities. These compounds can be synthesized through the condensation of a pyridine-based acyl chloride with 2,6-dimethylaniline. For instance, pyridine-2,6-dicarbonyl dichloride can be reacted with various amines to form symmetrical pyridine-2,6-dicarboxamides. nih.govmdpi.com The synthesis of N-(2,6-dimethylphenyl)pyridine-2-carboxamide is another example of this approach. sigmaaldrich.com These reactions typically proceed under basic conditions to facilitate the nucleophilic attack of the amine on the acyl chloride. mdpi.com

| Starting Materials | Product Type | Reaction |

| 2,6-Pyridinedicarbonyl dichloride, L-alanine methyl ester | 2,6-bis-carboxamide pyridine methyl esters nih.govresearchgate.net | Acylation |

| Pyridine-2,6-dicarbonyl dichloride, D-alanyl methyl ester | 2,6-bis-D-alanyl pyridine methyl ester mdpi.com | Acylation |

| 2,6-Diaminopyridine, Benzoyl chloride derivatives | 2,6-bis(benzoylamino)pyridines nih.gov | Acylation |

Synthesis of Pyridine-Aldiimine and Bis(imino)pyridine Ligands

Pyridine-aldiimine and bis(imino)pyridine ligands are a crucial class of tridentate ligands used in coordination chemistry and catalysis. The synthesis of these ligands typically involves the condensation reaction between a pyridine derivative containing one or two carbonyl groups and a primary amine. For the synthesis of ligands incorporating the 2,6-dimethylphenyl moiety, 2,6-dimethylaniline is the amine of choice.

The general synthesis of bis(imino)pyridine ligands involves the reaction of 2,6-diacetylpyridine (B75352) or 2,6-pyridinedicarboxaldehyde (B58191) with two equivalents of an aniline (B41778) in a suitable solvent like methanol (B129727) or CH₂Cl₂ at elevated temperatures. studycorgi.com The reaction between 2,6-diacetylpyridine and 2,6-dimethylaniline specifically yields 2,6-bis[1-(2,6-dimethylphenylimino)ethyl]pyridine. nih.gov

| Pyridine Precursor | Amine | Product |

| 2,6-Diacetylpyridine | 2,6-Dimethylaniline | 2,6-Bis[1-(2,6-dimethylphenylimino)ethyl]pyridine nih.gov |

| 2,6-Pyridinedicarboxaldehyde | Aniline | Bis(aryl-imino)pyridine studycorgi.com |

| 2,6-Dibenzoylpyridine | Aniline | Bis(aryl-imino)pyridine studycorgi.com |

Derivatization Strategies for the Pyridine Ring

Once the 2-(2,6-dimethylphenyl)pyridine core is formed, the pyridine ring itself can be further functionalized to introduce additional chemical diversity. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. youtube.com Halogenated pyridines are common substrates for these reactions, where the halogen acts as a good leaving group. youtube.com

Alkyl groups attached to the pyridine ring, especially at the 2- and 4-positions, exhibit enhanced acidity and can undergo condensation reactions similar to ketones. youtube.com This reactivity allows for the elaboration of side chains on the pyridine ring. Furthermore, the nitrogen atom of the pyridine ring can be alkylated to form pyridinium (B92312) salts, which can alter the reactivity of the ring and be used in subsequent transformations. ijnrd.org The "Intermediate Derivatization Methods" approach, used in the discovery of agrochemicals, highlights how a core pyridine structure can be systematically modified to create a library of compounds with diverse properties. nih.gov

Coordination Chemistry of 2 2,6 Dimethylphenyl Pyridine and Its Derivatives

Ligand Design Principles and Structural Features

The design of ligands based on the 2-(2,6-dimethylphenyl)pyridine framework is a strategic endeavor to control the coordination environment around a metal center. The inherent properties of the pyridine (B92270) ring, combined with the specific attributes of the 2,6-dimethylphenyl group, give rise to unique coordination behaviors.

Monodentate Coordination through Pyridine Nitrogen

In its simplest form, 2-(2,6-dimethylphenyl)pyridine can act as a monodentate ligand, coordinating to a metal center solely through the nitrogen atom of the pyridine ring. The presence of the bulky 2,6-dimethylphenyl group at the 2-position of the pyridine ring introduces significant steric hindrance around the coordination site. This steric bulk can influence the number of ligands that can coordinate to a metal center, the stability of the resulting complex, and the geometry it adopts.

Studies on analogous sterically hindered pyridines, such as 2,6-dimethylpyridine (B142122), have provided insights into this behavior. For instance, in the formation of tetrahedral complexes of cadmium(II) halides, the formation constants for complexes with 2,6-substituted pyridines are notably lower than those with less hindered pyridines. rsc.org This decrease is primarily attributed to the steric hindrance from the substituents, which leads to a decrease in the entropy of the complex formation. rsc.org This principle suggests that 2-(2,6-dimethylphenyl)pyridine, with its even bulkier substituent, would exhibit similar or more pronounced steric effects in its monodentate coordination.

Multidentate Pyridine-Imino and Bis(imino)pyridine Ligands

The 2-(2,6-dimethylphenyl)pyridine scaffold can be elaborated into multidentate ligands, significantly expanding its coordination capabilities. A common strategy involves the condensation of a pyridine derivative bearing carbonyl groups, such as 2,6-diacetylpyridine (B75352), with an amine. When 2,6-dimethylaniline (B139824) is used in this reaction, it leads to the formation of pyridine-imino or bis(imino)pyridine ligands.

The synthesis of 2,6-bis[1-(2,6-dimethylphenyl-imino)eth-yl]pyridine has been reported, which is achieved through the condensation reaction between 2,6-diacetylpyridine and 2,6-dimethylaniline. nih.gov These multidentate ligands are of significant interest due to their ability to form stable pincer-type complexes with a variety of transition metals. The resulting tridentate N,N,N-donor ligand can enforce a specific coordination geometry on the metal center, which is a crucial aspect in the design of catalysts. wikipedia.org

The general synthetic route to such bis(imino)pyridine ligands is a well-established method in coordination chemistry and is outlined in the table below. wikipedia.org

| Starting Materials | Reaction Type | Product |

| 2,6-diacetylpyridine, 2,6-dimethylaniline | Condensation | 2,6-bis[1-(2,6-dimethylphenyl-imino)eth-yl]pyridine |

This modular synthesis allows for the creation of a wide range of ligands with varying steric and electronic properties by simply changing the aniline (B41778) component.

Influence of 2,6-Dimethylphenyl Substituents on Coordination Behavior

The 2,6-dimethylphenyl substituents are a defining feature of these ligands and exert a profound influence on their coordination behavior through both steric and electronic effects.

Steric Effects: The primary and most evident influence of the 2,6-dimethylphenyl groups is steric hindrance. The two methyl groups on the phenyl ring are positioned ortho to the imino nitrogen atoms in multidentate ligands, creating a crowded environment around the metal center. This steric bulk can:

Protect the metal center from unwanted side reactions.

Influence the coordination number and geometry of the complex.

Affect the stability and reactivity of the resulting metal complex.

For example, the steric hindrance can prevent the coordination of additional ligands or favor a specific coordination geometry to minimize steric repulsion. rsc.org

Electronic Effects: The 2,6-dimethylphenyl group also has electronic effects that can be transmitted to the metal center through the pyridine and imine moieties. The methyl groups are weakly electron-donating, which can increase the electron density on the pyridine nitrogen and the imino nitrogens. This increased electron density can enhance the donor strength of the ligand, leading to stronger metal-ligand bonds. The electronic properties of the ligand can be further tuned by introducing different substituents on the phenyl ring, allowing for a fine-tuning of the electronic environment at the metal center. nih.govnih.govacs.org

Tunable Steric and Electronic Properties of Pyridine-Based Ligands

A key advantage of using pyridine-based ligands, including those derived from 2-(2,6-dimethylphenyl)pyridine, is the ability to systematically tune their steric and electronic properties. This tunability is crucial for designing metal complexes with desired properties for specific applications, such as catalysis.

The steric environment can be adjusted by varying the size and number of substituents on the phenyl rings. For instance, replacing the dimethylphenyl groups with diisopropylphenyl groups would create an even more sterically demanding ligand.

The electronic properties can be modulated by introducing electron-donating or electron-withdrawing groups on the pyridine or phenyl rings. For example, adding electron-withdrawing groups to the aryl substituents can decrease the electron density at the metal center, which can be beneficial for certain catalytic reactions. nih.govnih.govacs.org This ability to fine-tune both steric and electronic parameters independently allows for a rational design of ligands and their corresponding metal complexes with optimized performance.

Synthesis of Transition Metal Complexes

The versatile coordination behavior of 2-(2,6-dimethylphenyl)pyridine and its derivatives makes them suitable for the synthesis of a wide range of transition metal complexes. The synthesis of palladium(II) complexes, in particular, has been explored.

Palladium(II) Complexes

Palladium(II) complexes are of significant interest due to their extensive applications in catalysis, particularly in cross-coupling reactions. The synthesis of palladium(II) complexes with ligands derived from 2-(2,6-dimethylphenyl)pyridine can be achieved through various synthetic routes.

A relevant example involves the reaction of a pincer complex derived from 2,6-diacetylpyridine with 2,6-dimethylphenyl isocyanide (RNC, where R = Xy = 2,6-dimethylphenyl). researchgate.net In this reaction, the isocyanide inserts into a Pd-C bond, leading to the formation of a new palladium(II) complex. The reaction of the initial pincer complex, [Pd(O1,N1,C1-L)Cl], with two equivalents of 2,6-dimethylphenyl isocyanide at 0 °C yields trans-[Pd(C1-L)Cl(CNR)2]. researchgate.net At room temperature, a different complex, [Pd(O2,C2-LR)Cl(CNR)], is formed. researchgate.net

These reactions demonstrate the feasibility of incorporating the 2,6-dimethylphenyl moiety into palladium(II) coordination spheres, leading to structurally diverse complexes. The general approach for synthesizing palladium(II) complexes with pyridine-based ligands often involves the reaction of a suitable palladium(II) precursor, such as [PdCl2(MeCN)2], with the desired ligand in an appropriate solvent. nih.govuomustansiriyah.edu.iq

Below is a table summarizing the synthesis of a palladium(II) complex incorporating the 2,6-dimethylphenyl group.

| Palladium(II) Precursor | Ligand/Reagent | Product | Reference |

| [Pd(O1,N1,C1-L)Cl] | 2,6-dimethylphenyl isocyanide | trans-[Pd(C1-L)Cl(CN(2,6-dimethylphenyl))2] | researchgate.net |

The resulting palladium(II) complexes, featuring the sterically demanding 2,6-dimethylphenyl groups, are promising candidates for catalytic applications where control over the metal's coordination environment is crucial.

Nickel(II) Complexes

The coordination chemistry of 2-(2,6-dimethylphenyl)pyridine and its derivatives with nickel(II) has been explored, leading to the synthesis of complexes with varied geometries. For instance, coordination compounds with the ligand 2,6-bis(2,6-diethylphenyliminomethyl)pyridine (L), a derivative, have been synthesized and characterized. nih.gov These compounds were fully analyzed using methods including IR and UV-Vis-NIR spectroscopy and magnetic susceptibility. nih.gov

In one study, the reaction of a notable azo-imine ligand, 2-[(Arylamido)phenylazo]pyridine, with NiCl2·6H2O in methanol (B129727) resulted in a green-colored nickel(II) complex. chemrevlett.com X-ray crystallography confirmed that the deprotonated tridentate ligands bind to the Ni(II) center in a tridentate (N, N, N) fashion, leading to an octahedral bis-chelate complex. chemrevlett.com The reactivity of a pyridine-based phosphorus-containing macrocycle, 6-phenyl-15-aza-6-phospha-3,9-dithiabicyclo chemrevlett.comlnu.edu.uansf.govpentadeca-1(15),11,13-triene (L), with various Ni(II) salts has also been investigated. The reaction with Ni(II) perchlorate (B79767) in acetonitrile (B52724) yielded the complex Ni(L)(CH₃CN)₂₂, where the Ni(II) atom exhibits an octahedral environment. nih.gov

The reaction of this macrocycle (L) with Ni(II) chloride and Ni(II) thiocyanate (B1210189) produces the complexes [NiCl₂(L)] and [Ni(NCS)₂(L)], respectively. nih.gov The structure of the thiocyanate complex is similar to the perchlorate complex, with the two acetonitrile molecules replaced by two SCN⁻ anions. nih.gov Nickel(II) complexes can exist in octahedral, square planar, tetrahedral, and trigonal structures, with coordination numbers typically being four, five, or six. jscimedcentral.com

Table 1: Crystallographic Data for Selected Ni(II) Complexes with Pyridine-Based Ligands

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| Ni(L)(CH₃CN)₂₂ | C₂₃H₃₃Cl₂N₄NiO₈PS₂ | Monoclinic | P2₁/n | 12.704(2) | 13.538(2) | 17.377(2) | 107.554(8) | 4 |

| Ni(Lox)₂₂ | C₃₈H₄₈Cl₂N₂NiO₁₀P₂S₄ | Triclinic | P1 | 10.564(1) | 11.975(2) | 9.124(2) | 95.67(2) | 1 |

| [Ni(NCS)₂(L)] | C₂₁H₂₅N₃NiPS₄ | Monoclinic | P2₁/n | 11.139(2) | 13.270(2) | 14.885(1) | 92.34(1) | 4 |

| Ni(L)(py)₂₂ | C₂₉H₃₅Cl₂N₄NiO₈PS₂ | Monoclinic | P2₁/c | 13.063(2) | 16.615(3) | 14.973(3) | 91.76(2) | 4 |

L = 6-phenyl-15-aza-6-phospha-3,9-dithiabicyclo chemrevlett.comlnu.edu.uansf.govpentadeca-1(15),11,13-triene; Lox = phosphine-oxide form of L; py = pyridine. Data sourced from reference nih.gov.

Iron(II) Complexes

Another series of Fe(II) complexes has been synthesized using 2,2′:6′,2′′-terpyridine ligands functionalized with substituted-phenyl groups. rsc.org These complexes generally adopt a bis-terpyridine sandwich-like structure. rsc.org The coordination chemistry of iron(II) with the 2,6-bis(pyrazol-3-yl)pyridine (3-bpp) ligand has also been explored, leading to the formation of complexes with spin-crossover properties. ugm.ac.id The complex [Fe(3-bpp)₂][Ni(CN)₄]·4H₂O, for instance, exhibits a gradual spin transition from a high-spin state at room temperature to a low-spin state upon cooling. ugm.ac.id This transition is accompanied by a reversible color change from red-brown to dark brown. ugm.ac.id

Zinc(II) Complexes

Zinc(II) complexes with derivatives of 2-(2,6-dimethylphenyl)pyridine have been prepared and structurally characterized. Coordination compounds of zinc(II) with the tridentate ligand 2,6-bis(2,6-diethylphenyliminomethyl)pyridine (L) were synthesized from nitrate (B79036) metallic salts. nih.govresearchgate.net In these complexes, the nitrate ion acts in a chelating fashion to complete the coordination sphere, resulting in heptacoordinated compounds. nih.govresearchgate.net The crystal structure of the zinc(II) compound reveals π-stacking interactions between the central pyridine ring of one unit and a phenyl ring of an adjacent unit. researchgate.net

In other studies, the reaction of zinc(II) thiocyanate with ortho-substituted pyridine ligands such as 2-methylpyridine (B31789), 2-bromopyridine (B144113), and 2-chloropyridine (B119429) at room temperature yields tetrahedral complexes with the general formula M(NCS)₂L₂. rsc.org In these structures, the Zn²⁺ cation is coordinated by two terminal N-bonded thiocyanato anions and two substituted pyridine ligands, resulting in a distorted tetrahedral geometry. rsc.org

Cobalt(II) Complexes

The coordination chemistry of cobalt(II) with 2-(2,6-dimethylphenyl)pyridine derivatives and related ligands is diverse, yielding complexes with various coordination numbers and geometries. Heptacoordinated compounds of cobalt(II) have been synthesized using the tridentate ligand 2,6-bis(2,6-diethylphenyliminomethyl)pyridine (L) and cobalt(II) nitrate. nih.govresearchgate.net

A series of Co(II) complexes with the general formula of complex cations [Co(L)X]⁺ (where L is a 17-membered pyridine-based N₃O₂-macrocyclic ligand containing two pyridin-2-ylmethyl pendant arms, and X is an anionic co-ligand) have been prepared and characterized. nih.gov The molecular structures for these complexes show a strongly distorted geometry that is intermediate between octahedral and trigonal prismatic. nih.gov The reaction of cobalt(II) thiocyanate with ortho-substituted pyridines leads to tetrahedral complexes of the composition Co(NCS)₂L₂, analogous to the zinc(II) complexes. rsc.org The synthesis of a cobalt(II) complex with cyclohexyl acetoacetate (B1235776) and pyridine resulted in a distorted octahedral environment around the central atom, with an axial arrangement of pyridine molecules and equatorial placement of the chelating ligands. lnu.edu.ua

Vanadium(V) Complexes

Direct research on Vanadium(V) complexes specifically with 2-(2,6-dimethylphenyl)pyridine is not extensively documented in the provided sources. However, the chemistry of vanadium with related pyridine-based ligands has been investigated. For example, a mononuclear vanadium(III) complex, {2,6-[(3,5-ph₂pz)CH₂]₂py}VCl₃, was prepared using the tridentate ligand 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine. researchgate.net This complex was characterized by elemental analysis, ATR-IR, and HR-MS. researchgate.net

The formation of oxo-peroxo-vanadium(V) compounds is a significant area of vanadium chemistry, often studied for their role in oxidation catalysis and as models for biological systems. nih.gov These complexes are typically prepared by reacting vanadium(IV) or vanadium(V) species with hydrogen peroxide. nih.gov There are also reports of the formation of oxo-peroxo-vanadium(V) products from the reaction of O₂ with vanadium(IV) compounds, a surprising reaction due to the redox stoichiometry mismatch. nih.gov Oxovanadium(IV) complexes with Schiff bases derived from pyridine have also been synthesized and characterized, showing solubility in solvents like DMSO, DMF, ethanol, and methanol. asianpubs.org

Structural Characterization of Metal Complexes

X-ray Diffraction Spectroscopy

For the dimeric iron(II) complex ([2-[(2,6-Me2-C6H3)NHCH(R)]C5H4N]FeCl2)2, single-crystal X-ray diffraction was crucial in confirming its dimeric nature. nsf.gov The cobalt(II) complex with 2,6-bis(2,6-diethylphenyliminomethyl)pyridine was found to crystallize in the monoclinic system with the space group P2₁/n. researchgate.net Similarly, the analogous zinc(II) complex is also monoclinic with the same space group. researchgate.net

A cobalt(II) complex synthesized with cyclohexyl acetoacetate and pyridine crystallizes in the monoclinic system with space group I2/a. lnu.edu.ua The molecules of this complex feature a distorted octahedral O₄N₂ environment around the central atom. lnu.edu.ua The nickel complex formed with the same ligands is isostructural to the cobalt complex. lnu.edu.ua

X-ray diffraction studies of tetrahedral complexes of Co(II) and Zn(II) with ortho-substituted pyridines, M(NCS)₂L₂, revealed two different structure types. Complexes with 2-methylpyridine and one polymorph of the 2-chloropyridine complex crystallize in the orthorhombic space group P2₁2₁2₁, while complexes with 2-bromopyridine and the other 2-chloropyridine polymorph adopt the space group Pbcn. rsc.org These structure types differ in their molecular conformation and packing. rsc.org

Table 2: Selected Crystal Data from X-ray Diffraction Studies

| Compound | Metal | Crystal System | Space Group | Ref. |

| [Co(C₁₀H₁₅O₃)₂(C₅H₅N)₂] | Co(II) | Monoclinic | I2/a | lnu.edu.ua |

| [Co(L)(NO₃)₂]·CH₃CN | Co(II) | Monoclinic | P2₁/n | researchgate.net |

| [Zn(L)(NO₃)₂]·CH₃CN | Zn(II) | Monoclinic | P2₁/n | researchgate.net |

| [Co(NCS)₂(2-methylpyridine)₂] | Co(II) | Orthorhombic | P2₁2₁2₁ | rsc.org |

| [Zn(NCS)₂(2-bromopyridine)₂] | Zn(II) | Orthorhombic | Pbcn | rsc.org |

| [Zn(DiEtNA)(H₂O)₄(SO₄)]·H₂O | Zn(II) | Orthorhombic | P2₁2₁2₁ | mdpi.com |

| [Cd(OAc)₂(2Ampic)₂] | Cd(II) | Monoclinic | P2₁/n | mdpi.com |

| [Co(4-Pic)₄(H₂O)(N₃)]NO₃·H₂O·4-Pic | Co(II) | Monoclinic | P2₁/c | mdpi.com |

L = 2,6-bis(2,6-diethylphenyliminomethyl)pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the characterization of 2-(2,6-dimethylphenyl)pyridine and its metal complexes, providing detailed information about the molecular structure in solution. While specific experimental data for the free 2-(2,6-dimethylphenyl)pyridine ligand is not extensively documented in readily available literature, the expected chemical shifts for its ¹H and ¹³C nuclei can be predicted based on data from analogous compounds such as 2-phenylpyridine (B120327) and toluene. rsc.org

The ¹H NMR spectrum is expected to show distinct signals for the pyridine and dimethylphenyl protons. The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.7 ppm). The proton at the 6-position of the pyridine ring (adjacent to the nitrogen) is expected to be the most downfield due to the deshielding effect of the nitrogen atom. The protons of the dimethylphenyl group would include a singlet for the two equivalent methyl groups (CH₃) in the δ 2.0-2.5 ppm region and multiplets for the aromatic protons of the phenyl ring.

In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring would resonate in the δ 120-160 ppm range, with the carbon adjacent to the nitrogen (C2) and the carbon bonded to the phenyl group being significantly affected. The carbons of the dimethylphenyl group would show signals for the methyl groups around δ 20 ppm and aromatic signals between δ 125-140 ppm.

Upon coordination to a metal center, significant changes in the NMR spectra are observed. The coordination of the pyridine nitrogen to a metal ion typically causes a downfield shift of the pyridine proton signals, which is a clear indicator of metal-ligand bond formation. The magnitude of this shift can provide insights into the strength of the metal-ligand interaction. For paramagnetic complexes, such as those with certain oxidation states of vanadium or iron, the signals can be dramatically shifted and broadened due to the influence of the unpaired electrons, with chemical shifts appearing over a much wider range, sometimes exceeding 50 ppm from their diamagnetic positions. nsf.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-(2,6-Dimethylphenyl)pyridine

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyridine Ring | ¹H | 7.0 - 8.7 | Protons adjacent to nitrogen are most downfield. |

| Dimethylphenyl Ring | ¹H | 7.0 - 7.5 | Aromatic protons. |

| Methyl Groups | ¹H | ~2.1 | Singlet, integrating to 6 protons. |

| Pyridine Ring | ¹³C | 120 - 160 | C2 and C6 are typically the most affected upon substitution. |

| Dimethylphenyl Ring | ¹³C | 125 - 140 | Aromatic carbons. |

| Methyl Groups | ¹³C | ~20 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for the separation and identification of volatile compounds like 2-(2,6-dimethylphenyl)pyridine. In a GC-MS analysis, the compound would first be separated from a mixture based on its boiling point and interaction with the chromatography column, and then fragmented and detected by the mass spectrometer.

The mass spectrum of 2-(2,6-dimethylphenyl)pyridine is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (183.26 g/mol ). The fragmentation pattern is influenced by the structure, particularly the presence of the stable pyridine ring and the bond between the two aromatic systems.

Key fragmentation pathways for 2-substituted pyridines often involve the pyridine nitrogen. Common fragmentation processes include the loss of small, stable molecules or radicals. For 2-(2,6-dimethylphenyl)pyridine, anticipated fragment ions could result from:

Loss of a methyl radical (·CH₃): This would produce an ion at m/z 168.

Cleavage of the C-C bond between the rings: This could lead to fragments corresponding to the pyridyl cation or the dimethylphenyl cation.

Ring fragmentation: The pyridine ring itself can undergo complex rearrangements and fragmentation, often involving the loss of HCN or C₂H₂.

The participation of the ring nitrogen is a key feature in the fragmentation of 2-substituted pyridines, influencing the stability and formation of various fragment ions. rsc.org The resulting mass spectrum provides a unique fingerprint that allows for the unambiguous identification of the compound.

Coordination Geometry and Stereochemical Aspects

The coordination of 2-(2,6-dimethylphenyl)pyridine to metal centers results in complexes with diverse geometries, which are largely dictated by the electronic configuration of the metal ion and the significant steric demands of the ligand.

Palladium(II) complexes, with a d⁸ electron configuration, have a strong preference for a four-coordinate, square planar geometry. When coordinating with pyridine-based ligands, Pd(II) readily forms such complexes. hmdb.ca In the case of 2-(2,6-dimethylphenyl)pyridine, two ligands would typically coordinate to the palladium center along with two other monodentate ligands (e.g., halides) to satisfy the coordination number of four.

The resulting complexes, often with a general formula of [PdL₂X₂], typically adopt a trans configuration to minimize steric repulsion between the bulky 2-(2,6-dimethylphenyl)pyridine ligands. hmdb.ca The significant steric hindrance from the two ortho-methyl groups on the phenyl ring forces the two aromatic rings to be twisted out of plane with respect to each other. This steric clash influences the Pd-N bond lengths and the angles around the palladium center, causing slight distortions from an ideal square planar geometry (90° angles). The study of cyclometalated palladium compounds with 2-arylpyridines is extensive, confirming the formation of stable Pd-N and Pd-C bonds leading to square planar complexes. rsc.org

Zinc(II) is a d¹⁰ metal ion and, lacking any crystal field stabilization energy, its coordination geometry is primarily determined by the size and steric bulk of the coordinating ligands. While it can adopt various coordination numbers, four-coordinate complexes of zinc(II) typically exhibit a tetrahedral geometry.

When zinc(II) coordinates with sterically demanding ligands like 2-(2,6-dimethylphenyl)pyridine, the resulting tetrahedral geometry is often significantly distorted. Research on zinc(II) thiocyanate complexes with ortho-substituted pyridine ligands has shown that the M²⁺ cations are coordinated by two pyridine ligands and two N-bonded thiocyanato anions in a distorted tetrahedral fashion. researchgate.net The steric repulsion between the bulky 2,6-dimethylphenyl groups on adjacent ligands prevents the complex from achieving an ideal tetrahedral geometry with bond angles of 109.5°. Consequently, the N-Zn-N bond angle between the two pyridine ligands is often widened, while other angles are compressed to accommodate the bulky substituents. researchgate.netnetlify.app This distortion is a direct consequence of the steric strain imposed by the ligand.

Vanadium exhibits a wide range of oxidation states and can form complexes with various coordination numbers, leading to diverse geometries. Five-coordinate vanadium complexes can adopt either square pyramidal or trigonal bipyramidal geometries.

In some cases, vanadium(V) complexes involving substituted pyridine ligands have been observed to adopt a distorted trigonal bipyramidal geometry. For instance, a dinuclear oxo-bridged vanadium(V) complex, [{VVO(L²)}₂μ-O], was found to have a trigonal bipyramidal geometry around each vanadium center. In such a geometry, the vanadium atom is surrounded by five donor atoms. The equatorial positions are typically occupied by three donor atoms forming a trigonal plane, while the axial positions are occupied by the remaining two. The presence of bulky ligands and oxo groups can lead to significant deviations from the ideal trigonal bipyramidal angles of 120° (equatorial) and 90° (axial-equatorial). The choice between square pyramidal and trigonal bipyramidal is often subtle, influenced by both the steric and electronic properties of the coordinated ligands.

Electronic and Steric Effects in Metal-Ligand Bonding

The coordination behavior of 2-(2,6-dimethylphenyl)pyridine is governed by a combination of electronic and steric effects, which profoundly influence the structure, stability, and reactivity of its metal complexes.

Electronic Effects: The pyridine ring acts as a σ-donor through the lone pair of electrons on the nitrogen atom, forming a coordinate bond with the metal center. hmdb.ca Pyridine is generally considered a weak π-acceptor ligand. The electronic properties of the ligand can be fine-tuned by substituents. In 2-(2,6-dimethylphenyl)pyridine, the phenyl group is an aromatic substituent, and the two methyl groups are weakly electron-donating. These electronic factors influence the Lewis basicity of the pyridine nitrogen, thereby affecting the strength of the metal-ligand bond. The functionalization of pyridine ligands with groups of either electron-withdrawing or -donating nature can result in significant changes in the physicochemical properties of the coordination compounds. hmdb.ca

Steric Effects: The most dominant feature of 2-(2,6-dimethylphenyl)pyridine as a ligand is the immense steric hindrance created by the 2,6-dimethylphenyl group. The two methyl groups ortho to the C-C bond connecting the two rings force a significant twist between the planes of the pyridine and phenyl rings. This steric bulk has several major consequences for coordination chemistry:

Coordination Number: The ligand's bulk can limit the number of ligands that can coordinate to a single metal center, favoring complexes with lower coordination numbers.

Coordination Geometry: As discussed previously, steric repulsion between ligands is a primary cause of distortion from ideal geometries, leading to distorted tetrahedral zinc complexes and influencing the trans arrangement in square planar palladium complexes. hmdb.caresearchgate.net

Reaction Rates: The steric hindrance can shield the metal center from attack by other molecules, thereby influencing the rates of ligand substitution and catalytic reactions.

Together, the interplay of these steric and electronic effects determines the final arrangement and properties of the metal complexes. The steric crowding imposed by the 2,6-dimethylphenyl substituent is often the deciding factor in the structural outcome of the coordination.

Steric Hindrance and Active Site Accessibility

The defining structural feature of 2-(2,6-dimethylphenyl)pyridine as a ligand is the substantial steric hindrance created by the dimethylphenyl group positioned adjacent to the nitrogen donor atom. The two methyl groups on the phenyl ring (in the ortho positions relative to the pyridine attachment point) effectively flank the coordination site, imposing significant spatial constraints on the metal center.

This steric crowding has profound consequences on the formation and structure of metal complexes. Research on analogous 2,6-substituted pyridines demonstrates that such steric hindrance can lower the formation constants of complexes. rsc.org For instance, studies on the formation of tetrahedral cadmium(II) halide complexes with various methyl-substituted pyridines revealed that the stability of complexes with 2- and 2,6-substituted ligands is reduced. rsc.org This decrease in stability is not primarily an enthalpic effect but is caused predominantly by a decrease in entropy, which can be attributed to a restricted rotation of the coordinating pyridine ligand within the sterically congested complex. rsc.org

In the context of catalysis, where access to the metal center is paramount, these steric effects can be a critical design element. The bulk of the 2-(2,6-dimethylphenyl)pyridine ligand can create a specific coordination pocket that may favor the binding of certain substrates over others, thereby influencing the selectivity of a catalytic reaction. However, excessive steric hindrance can also impede or prevent the coordination of substrates altogether, thus inhibiting catalytic activity. Studies on palladium(II) complexes have noted that steric effects from 2,6-substituents can complicate the relationship between ligand basicity and catalytic performance. nih.gov

| Ligand System | Metal Center | Observation | Implication on Active Site | Reference |

| 2,6-Dimethylpyridine | Cadmium(II) | Lowered complex formation constant | Steric hindrance reduces stability | rsc.org |

| Decrease in entropy upon complexation | Restricted rotation of the ligand | rsc.org | ||

| (2,6-Dimesityl)pyridine | Silver(I) | Encapsulation of the metal cation | Flanking groups shield the metal center | researchgate.net |

| 2,6-Disubstituted Pyridines | Palladium(II) | Altered correlation between basicity and catalytic activity | Steric bulk influences substrate access | nih.gov |

Electronic Effects and Metal-Ligand Bond Polarization

The electronic properties of 2-(2,6-dimethylphenyl)pyridine are governed by the combined inductive and resonance effects of its constituent parts. The pyridine ring itself is a π-acceptor ligand, capable of stabilizing metal centers. acs.orgwikipedia.org Conversely, the methyl groups on the phenyl ring are electron-donating through a positive inductive effect (+I). scribd.com This electron donation increases the electron density on the phenyl ring and, to a lesser extent, on the pyridine ring, making the nitrogen atom a stronger Lewis base compared to unsubstituted pyridine. nih.govscribd.com

The increased basicity of the ligand strengthens the σ-donation component of the metal-ligand bond. This, in turn, affects the electronic properties of the metal center and the polarization of the bond. A stronger σ-donation from the ligand to the metal increases the electron density at the metal center. This effect can be observed through various spectroscopic and electrochemical techniques. For example, in related systems, modifying the electronic nature of pyridine ligands by introducing electron-donating or electron-withdrawing groups leads to significant and predictable changes in the physicochemical properties of the resulting metal complexes. nih.gov

The "communication of ligand electronics to the metal center" has been demonstrated in studies where remote modifications to a pyridine-containing ligand framework resulted in measurable changes at the metal. figshare.comcaltech.edu For instance, the binding of a Lewis acid to a site away from the coordinating metal altered the electronic properties of the pyridine ring, which then transmitted to the metal, as evidenced by a significant shift in the stretching frequency of a co-ligand like carbon monoxide (CO). figshare.comcaltech.edu This principle highlights how the electronic character of the 2,6-dimethylphenyl substituent can tune the properties of the coordinated metal.

| Parameter | Effect of 2,6-Dimethylphenyl Group | Consequence for Metal-Ligand Bond | Reference |

| Ligand Basicity (pKa) | Methyl groups are electron-donating (+I effect), increasing basicity. | Stronger σ-donation from the nitrogen atom to the metal. | nih.govscribd.com |

| Redox Potential of Complex | Increased electron donation to the metal may make it easier to oxidize (more negative potential). | The electronic state and reactivity of the metal center are tuned. | nih.gov |

| Spectroscopic Signatures (e.g., ν(CO)) | Changes in ligand electronics are transmitted to the metal center. | Observable shifts in the vibrational frequencies of co-ligands. | figshare.comcaltech.edu |

| NMR Chemical Shifts | Coordination to a metal and substituent effects alter the electronic environment of ligand protons. | Downfield shifts upon coordination correlate with ligand basicity. | nih.gov |

Catalytic Applications of 2 2,6 Dimethylphenyl Pyridine Based Complexes

Cross-Coupling Reactions

Palladium complexes featuring pyridine-based ligands are effective catalysts for various cross-coupling reactions, which are fundamental processes for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The specific structure of the ligand, including substituents on the pyridine (B92270) ring, can significantly influence the catalytic efficiency. nih.gov

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryls, and palladium catalysts are most commonly employed. The use of ligands derived from or containing the 2,6-dimethylpyridine (B142122) structure has been explored in this context. For instance, studies on the Suzuki-Miyaura reaction between 3,4,5-tribromo-2,6-dimethylpyridine and various ortho-substituted phenylboronic acids have provided insights into the regioselectivity and atropselectivity of the coupling process. beilstein-journals.orgresearchgate.netnih.gov

The reaction of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-methoxyphenylboronic acid under Suzuki-Miyaura conditions can yield a mixture of mono-, di-, and tri-substituted products. beilstein-journals.orgnih.gov The distribution of these products depends on the reaction conditions and the stoichiometry of the boronic acid used, allowing for the selective synthesis of specific atropisomeric arylpyridines. beilstein-journals.orgresearchgate.net These axially chiral biaryls are valuable in designing chiral ligands for asymmetric catalysis. nih.gov

Research has shown that the sequence of substitution on the tribrominated pyridine core can be controlled. This regio- and atropselective process provides an efficient route to a class of atropisomeric compounds that have potential applications as chiral ligands and in materials science. beilstein-journals.orgresearchgate.net The palladium-catalyzed coupling reaction's effectiveness can be influenced by the choice of phosphine ligands, with some studies indicating that specific phosphine-pyridine ligands can create highly effective catalysts for coupling unreactive aryl chlorides. researchgate.net

Olefin Polymerization and Oligomerization

Late transition metal complexes, particularly those of iron and cobalt, bearing bis(imino)pyridine ligands are highly active catalysts for ethylene (B1197577) polymerization and oligomerization. acs.orgsemanticscholar.org The substituents on the N-aryl groups of the bis(imino)pyridine ligand are critical in determining the catalytic behavior, including the activity of the catalyst and the properties of the resulting polymer. unam.mx

Ethylene Polymerization

Iron complexes containing bis(imino)pyridine ligands derived from 2-(2,6-dimethylphenyl)pyridine are highly active precatalysts for ethylene polymerization when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO) or modified methylaluminoxane (MMAO). acs.orgacs.org These catalysts typically produce high-density, linear polyethylene. acs.org The steric bulk provided by the 2,6-dimethylphenyl groups on the iminoaryl substituents is crucial for achieving high catalytic activity and thermal stability. semanticscholar.org

The structure of the catalyst directly impacts the polymerization process. For example, iron(II) complexes with bis(imino)pyridine ligands featuring thioether substituents have been synthesized and show high catalytic activities for ethylene oligomerization, which is a competing reaction to polymerization. acs.org By tuning the steric and electronic properties of the ligand, the production of unwanted waxy byproducts can be minimized while maintaining high activity. acs.org

| Precatalyst | Cocatalyst | Activity (g PE / (mol·h)) | Polymer Type |

| 2,6-bis[1-(2,6-dimethylphenylimino)ethyl]pyridine iron(II) dichloride | MAO | High | High-density polyethylene |

| 2-(arylimino)pyridine-nickel complexes | EtAlCl₂ | Up to 4.28 × 10⁶ | Highly branched polyethylene |

| 2-(arylimino)pyridine-nickel complexes | MMAO | High | Highly branched polyethylene |

This table presents illustrative data on ethylene polymerization using catalysts based on substituted pyridine ligands.

Ethylene Copolymerization

Complexes based on 2-(2,6-dimethylphenyl)pyridine are also effective in the copolymerization of ethylene with various comonomers. For example, Ni(II) complexes with pyridylimino ligands, where the pyridine ring is substituted with a 2,6-dimethyl-substituted phenyl ring, can catalyze the copolymerization of ethylene with methyl acrylate. acs.org These reactions yield low-molecular-weight, hyperbranched copolymers. The incorporation of the polar monomer, methyl acrylate, can range from 0.2 to 35 mol %. acs.org

The structure of the catalyst influences its ability to incorporate different comonomers. Post-metallocene catalysts based on Group 4 metals and vanadium with multidentate ligands are also used for ethylene copolymerization with 1-olefins and other vinyl monomers. mdpi.com The steric hindrance in the ortho position of the pyridine moiety can destabilize ethylene coordination, which may in turn reduce the reactivity gap with a comonomer like methyl acrylate, facilitating its incorporation. acs.org

Control over Molecular Weight and Dispersity in Polymerization

The ability to control the molecular weight (MW) and dispersity (Đ or MWD) of polymers is crucial as these properties significantly impact the material's final characteristics. researchgate.netrsc.org In ethylene polymerization using 2-(arylimino)pyridine-nickel catalysts, the resulting polyethylene is often highly branched with a low molecular weight and narrow dispersity (Mw/Mn ranging from 2.21–2.90). mdpi.com

The specific substituents on the ligand framework and the reaction conditions, such as temperature, can be used to tune the polymer's properties. For instance, increasing the polymerization temperature can affect the type of end groups in the polymer chains and the branching density. mdpi.com In some catalytic systems, hemilabile ligands—those with both strong and weak coordinating groups—can be used to suppress chain-transfer reactions, leading to an increase in the molecular weight of the resulting polymer. nih.gov The strategic blending of polymers with different molecular weights and dispersities is another method to achieve precise control over the final dispersity value of a polymer sample. researchgate.netnih.gov

Other Catalytic Transformations

Beyond cross-coupling and polymerization, complexes with pyridine-based ligands are utilized in other catalytic processes. The versatility of the pyridine scaffold allows for the synthesis of a wide array of ligands whose electronic and steric properties can be tailored for specific reactions. unimi.it

For example, palladium(II) complexes with various substituted pyridine ligands have been tested in Heck cross-coupling reactions, demonstrating good catalytic activity and selectivity in the reaction between aryl iodides and olefins. nih.gov The introduction of amide groups into a pyridine-containing macrocycle can stabilize high oxidation states of a coordinated metal, such as Mn(III) and Fe(III), making them active catalysts for epoxidation reactions. unimi.it Furthermore, pincer-type palladium complexes derived from 2,6-diacetylpyridine (B75352) have shown catalytic activity in Mizoroki–Heck and Suzuki–Miyaura reactions. researchgate.net The development of catalysts using earth-abundant metals like iron for C-C bond formation is an area of active research, with some success in the Suzuki-type coupling of heteroarylboronic acids. digitellinc.com

N-Alkylation of Amines with Alcohols

While direct catalysis by a simple 2-(2,6-dimethylphenyl)pyridine complex in the N-alkylation of amines with alcohols is not extensively documented, related bis(imino)pyridine systems incorporating the 2,6-dimethylphenyl (DMP) moiety have demonstrated reactivity in N-alkylation processes.

Specifically, the 2,6-bis(α-iminoalkyl)pyridine platform, where the imine nitrogen is substituted with a 2,6-dimethylphenyl group (e.g., 2,6-[ArNC(CR₃)]₂C₅H₃N where Ar = 2,6-Me₂C₆H₃), reacts with organometallic reagents like methyllithium (MeLi) to achieve N-alkylation of the central pyridine ring. acs.org This reaction proceeds via a single electron-transfer (SET) mechanism, as indicated by EPR spectroscopy, which reveals a paramagnetic intermediate where the unpaired electron is delocalized over the ligand framework. acs.org

In these systems, a competition exists between the N-alkylation of the pyridine nitrogen and the deprotonation of the imine's alkyl group. The outcome is influenced by the reaction conditions and the substrate structure. For instance, when the imine alkyl group is deuterated (R=D), the N-methylated product is favored. Conversely, with a standard methyl group (R=H), deprotonation becomes the major pathway. acs.org The N-alkylation can also be reversible; warming the N-methylated species can lead to the thermodynamically more stable deprotonated product, reforming the initial alkylating agent. acs.org

The following table summarizes the product distribution in the reaction of a bis(imino)pyridine ligand with MeLi.

| Iminoalkyl Group (R) | Solvent | N-Methylation Product Ratio | Deprotonation Product Ratio | Reference |

|---|---|---|---|---|

| CD₃ | Et₂O | 2 | 1 | acs.org |

| CH₃ | Et₂O | 1 | 5 | acs.org |

| CH₃ | Toluene | 1 | 8 | acs.org |

Photoredox Catalysis and Radical Generation

In the field of photoredox catalysis, iridium(III) and ruthenium(II) complexes are paramount. The parent ligand, 2-phenylpyridine (B120327) (ppy), is a cornerstone of this chemistry, forming the basis for highly efficient photocatalysts like fac-[Ir(ppy)₃]. princeton.edu These complexes can engage in single-electron-transfer processes upon excitation with visible light, enabling a vast array of chemical transformations. sigmaaldrich.com The excited state of these catalysts can act as both a potent oxidant and a reductant, facilitating the generation of radical intermediates from stable organic precursors. sigmaaldrich.com

For instance, iridium complexes bearing ligands such as 2-(2,4-difluorophenyl)pyridine have been identified as optimal for certain photoredox reactions, highlighting the tunability of the catalyst by modifying the phenylpyridine ligand. sigmaaldrich.com However, specific research detailing the use of 2-(2,6-dimethylphenyl)pyridine as the primary cyclometalating ligand in prominent photoredox catalysts is not widely documented in the scientific literature. The significant steric hindrance from the 2,6-dimethyl substitution pattern may influence the coordination chemistry and photophysical properties in ways that differ from the less-substituted and highly successful ppy-type ligands. While pyridine derivatives are broadly used in photoredox catalysis for radical generation, the catalytic applications of complexes based specifically on the 2-(2,6-dimethylphenyl)pyridine scaffold remain a more specialized area of investigation. nih.gov

C-H Activation and Cyclization Reactions

The C-H activation of 2-phenylpyridine, directed by the pyridine nitrogen atom, is a well-established and powerful tool in organic synthesis. deakin.edu.aumdpi.com This strategy typically employs palladium catalysts to functionalize the ortho C-H bond of the phenyl ring selectively. The pyridine nitrogen acts as a directing group, coordinating to the metal center and positioning it to interact with and cleave the nearby C-H bond. This forms a stable five-membered palladacycle intermediate, which can then undergo further reactions, such as coupling with other substrates to form new C-C or C-heteroatom bonds. deakin.edu.aumdpi.com

This methodology has seen extensive use in the synthesis of complex organic molecules for applications in materials science and pharmaceuticals. mdpi.com While the vast majority of this research has been conducted on the parent 2-phenylpyridine scaffold, the principles of pyridine-directed C-H activation are general. The introduction of the 2,6-dimethylphenyl group would be expected to influence the reaction by introducing significant steric bulk near the reaction site, potentially affecting the rate and efficiency of the C-H activation step and the subsequent catalytic turnover.

Role of Cocatalysts and Activators in Catalytic Systems

In many catalytic systems, particularly those for olefin polymerization and dimerization, the primary transition-metal complex requires a cocatalyst or activator to generate the catalytically active species. Complexes containing ligands with the 2,6-dimethylphenyl moiety are prominent in this area, and their activity is critically dependent on the choice of activator.

Common activators include aluminum-based compounds like methylaluminoxane (MAO) and alkylaluminum halides (e.g., Me₂AlCl), as well as borane- or borate-based activators such as tris(pentafluorophenyl)borane, B(C₆F₅)₃, or trityl borates like [Ph₃C][B(C₆F₅)₄]. These activators function by alkylating the metal precursor and/or abstracting a ligand (e.g., a chloride or an alkyl group) to generate a cationic, coordinatively unsaturated metal center, which is the active catalyst for polymerization.

For example, (imido)vanadium(V) complexes bearing ligands with a 2,6-Me₂C₆H₃ substituent show distinct catalytic behavior depending on the aluminum cocatalyst used. With MAO, these complexes can be efficient precursors for ethylene dimerization, whereas using Me₂AlCl can lead to different active species and product distributions. Similarly, iminopyridyl iron(II) complexes where the aryl group is 2,6-Me₂-C₆H₃ are activated by systems like AliBu₃/[Ph₃C][B(C₆F₅)₄] or MAO to become highly active catalysts for isoprene polymerization. The choice of both the ligand's steric/electronic properties and the cocatalyst system dictates the activity and stereoselectivity of the polymerization.

The table below provides examples of such catalytic systems.

| Metal Complex Type | Cocatalyst / Activator | Catalytic Application | Reference |

|---|---|---|---|

| (Imido)vanadium(V) with 2,6-Me₂C₆H₃ group | MAO, Me₂AlCl | Ethylene Dimerization/Polymerization | |

| Iminopyridyl Iron(II) with 2,6-Me₂-C₆H₃ group | AliBu₃/[Ph₃C][B(C₆F₅)₄], MAO | Isoprene Polymerization |

Mechanistic Investigations of Reactions Involving 2 2,6 Dimethylphenyl Pyridine Complexes

Elucidation of Catalytic Cycles

A complete understanding of a catalytic cycle involves the characterization of all intermediates and transition states. For complexes with pyridine-based ligands, a combination of experimental techniques and computational studies has been employed to map out these complex reaction networks.

While specific studies on ethylene (B1197577) polymerization catalyzed by 2-(2,6-Dimethylphenyl)pyridine complexes are not extensively detailed in the provided search results, the general mechanisms of ethylene insertion and chain transfer are well-established for structurally related bis(imino)pyridine iron and cobalt catalysts. unam.mxmdpi.com These systems provide a valuable framework for understanding the potential catalytic behavior of 2-(2,6-Dimethylphenyl)pyridine complexes in olefin polymerization.

The catalytic cycle for ethylene polymerization typically involves the following key steps:

Activation of the precatalyst: The metal dihalide precatalyst is activated by a co-catalyst, such as methylaluminoxane (B55162) (MAO), to generate a cationic metal-alkyl species, which is the active catalyst.

Ethylene coordination and insertion: An ethylene molecule coordinates to the vacant site on the metal center. This is followed by a migratory insertion of the ethylene into the metal-alkyl bond, leading to the growth of the polymer chain by two carbon atoms. unam.mx This process is a fundamental step in all olefin polymerization reactions. openochem.org

Chain transfer: This process terminates the growth of a polymer chain and can occur through several pathways:

β-hydride elimination: This is a common chain transfer mechanism where a β-hydrogen atom from the growing polymer chain is transferred to the metal center, releasing the polymer as an α-olefin and forming a metal-hydride species. mdpi.com

Chain transfer to monomer: A β-hydrogen can also be transferred to a coordinated ethylene monomer, releasing the polymer and regenerating the metal-alkyl active species. mdpi.com

Chain transfer to the co-catalyst: The growing polymer chain can be transferred to the aluminum co-catalyst, typically forming an aluminum-terminated polymer. mdpi.com

The interplay between the rates of ethylene insertion and chain transfer determines the molecular weight of the resulting polyethylene. mdpi.com The steric and electronic properties of the 2-(2,6-Dimethylphenyl)pyridine ligand are expected to play a significant role in influencing these rates and, consequently, the properties of the polymer produced.

| Step | Description |

| Initiation | Activation of the metal precatalyst by a co-catalyst to form a metal-alkyl active species. |

| Propagation | Repetitive migratory insertion of ethylene monomers into the metal-polymer bond. |

| Termination | Cessation of chain growth via β-hydride elimination or chain transfer to monomer or co-catalyst. |

The term "oxidative proton shift" is not a standard descriptor in the reviewed literature. However, the closely related and well-documented mechanism of Proton-Coupled Electron Transfer (PCET) is highly relevant to reactions involving pyridine-based ligands. PCET refers to a concerted transfer of a proton and an electron. nih.gov Pyridine (B92270) and its derivatives can act as proton acceptors in these processes. rsc.org

In the context of catalysis, a pendant pyridine moiety, such as the one in 2-(2,6-Dimethylphenyl)pyridine, can act as an internal base or proton shuttle. This can facilitate PCET by accepting a proton from a substrate or an intermediate, coupled with an electron transfer event at the metal center. researchgate.net Metal hydride complexes with appended pyridyl groups have been shown to undergo PCET at rates several orders of magnitude faster than systems with an external pyridine base. researchgate.net This acceleration is attributed to the facilitated proton transfer within the same molecule. researchgate.net

The mechanism of PCET can be tuned to proceed through different pathways, including electron-first, proton-first, or a concerted reaction, depending on the specific conditions and the electronic properties of the complex. researchgate.net For instance, in the oxidation of phenol (B47542) by a ruthenium(III) bipyridine complex, pyridine has been shown to participate in a concerted proton-electron transfer pathway. rsc.org Such pathways are crucial in many biological and synthetic catalytic systems, enabling transformations that would otherwise have high activation barriers.

Migratory insertion is a fundamental step in many catalytic reactions, including carbonylation, hydroformylation, and polymerization. openochem.orgwikipedia.org It involves the intramolecular transfer of an anionic ligand (like an alkyl or aryl group) to a coordinated unsaturated ligand (such as CO or an alkene). wikipedia.org

While specific examples detailing migratory insertion in 2-(2,6-Dimethylphenyl)pyridine complexes are not prevalent in the initial search results, studies on related systems provide mechanistic insights. For instance, palladium complexes with phosphinito-imine ligands, which share some structural similarities with the target ligand, have been shown to undergo migratory insertion reactions involving both CO and ethylene. nih.gov In one case, a palladium chelate resulting from the successive insertion of CO and then ethylene was isolated and characterized. nih.gov

The general mechanism for CO insertion involves the migration of an alkyl or aryl group to a cis-coordinated CO ligand, forming an acyl intermediate. openochem.orgpku.edu.cn This process is a key step in carbonylation reactions, which are used to synthesize a wide variety of carbonyl-containing compounds. pku.edu.cn The electronic and steric properties of the ancillary ligands, such as 2-(2,6-Dimethylphenyl)pyridine, can significantly influence the rate and selectivity of migratory insertion reactions.

Studies on Active Catalytic Species

Identifying the active species in a catalytic cycle is paramount to understanding the reaction mechanism. This involves determining the oxidation state of the metal center and characterizing any key intermediates that are formed during the reaction.

The oxidation state of the metal center can change during a catalytic cycle, and identifying these changes is crucial for elucidating the mechanism. Techniques such as X-ray Photoelectron Spectroscopy (XPS) are powerful tools for determining the oxidation states of metals in catalysts. iitm.ac.in

In many catalytic reactions involving palladium with pyridine-based ligands, a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle is often proposed. researchgate.net For example, in some cross-coupling reactions, the catalytic cycle is initiated by the reduction of a Pd(II) precatalyst to a Pd(0) species, which is the active catalyst. This is then followed by oxidative addition, transmetalation, and reductive elimination steps. beilstein-journals.org Conversely, some C-H activation reactions are proposed to proceed through a Pd(II)/Pd(IV) cycle. researchgate.net

The ability of pyridine-containing macrocyclic ligands to stabilize metal complexes in high oxidation states has been noted, which can be relevant in oxidation reactions. mdpi.com The specific oxidation states involved in a catalytic cycle with a 2-(2,6-Dimethylphenyl)pyridine complex would depend on the specific reaction and the metal center.

| Catalytic Cycle | Common Metal Oxidation States |

| Heck/Suzuki Coupling | Pd(0) / Pd(II) |

| C-H Activation | Pd(II) / Pd(IV) |

| Oxidation Reactions | Can involve higher oxidation states |

The formation of metalated intermediates, often through cyclometalation, is a key step in many catalytic cycles, particularly those involving C-H activation. Cyclometalation is an intramolecular reaction where a ligand containing a C-H bond reacts with the metal center to form a metallacycle.

Studies on ligands that are structurally similar to 2-(2,6-Dimethylphenyl)pyridine, such as 6-phenyl-2,2'-bipyridine, have demonstrated the formation of cyclometalated complexes with Ni(II), Pd(II), and Pt(II). researchgate.netmdpi.com In these cases, the phenyl group of the ligand undergoes C-H activation to form a C-M bond, resulting in a stable cyclometalated intermediate. researchgate.net These intermediates can be considered as models for the active species in catalytic C-H functionalization reactions. mdpi.com

The formation of such metalated intermediates can be facilitated by the presence of a base, which assists in the C-H bond cleavage. researchgate.net The characterization of these intermediates, often through techniques like NMR spectroscopy and X-ray crystallography, provides direct evidence for the C-H activation step and offers insights into the geometry and reactivity of the active catalytic species. researchgate.net

Application of Spectroscopic Techniques in Mechanistic Studies

The elucidation of reaction mechanisms involving 2-(2,6-Dimethylphenyl)pyridine complexes relies heavily on a suite of spectroscopic techniques. These methods provide snapshots of transient intermediates, offer insights into the electronic and geometric structures of catalytic species, and help map the energetic landscape of a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the mechanistic investigation of reactions involving diamagnetic 2-(2,6-Dimethylphenyl)pyridine complexes. By monitoring the chemical shifts, coupling constants, and signal intensities of key nuclei (e.g., ¹H, ¹³C, ³¹P), researchers can track the transformation of reactants into products in real-time.

Detailed ¹H NMR studies of palladium(II) complexes with substituted pyridine ligands have demonstrated a clear correlation between the electronic properties of the ligand and the chemical shifts of the pyridine protons. nih.gov Upon coordination of a pyridine derivative to a Pd(II) center, a downfield shift of the proton signals is typically observed, with the magnitude of this shift being influenced by the ligand's basicity. nih.gov For instance, in a series of Pd(II) complexes, those with more basic pyridine ligands exhibited more significant downfield shifts, indicating a stronger interaction with the metal center. nih.gov This principle is instrumental in studying ligand exchange processes and the formation of pre-catalytic species.

Low-temperature NMR experiments can be particularly powerful for trapping and characterizing reactive intermediates that are fleeting at ambient temperatures. In studies of palladium-catalyzed cyclization reactions, low-temperature NMR has been used to observe key intermediates such as palladium π-allyl or 5-hexenyl chelate complexes, providing direct evidence for proposed mechanistic steps like intramolecular carbometalation. researchgate.net

The table below summarizes typical changes in ¹H NMR chemical shifts observed upon coordination of pyridine-based ligands to a metal center, a phenomenon central to mechanistic NMR studies.

| Nucleus | Free Ligand (ppm) | Coordinated Ligand (ppm) | Typical Change | Mechanistic Insight |

| Pyridine Hα | ~8.5 | 8.7 - 9.5 | Downfield Shift | Ligand Coordination, Electronic Effects |

| Pyridine Hβ | ~7.3 | 7.4 - 7.8 | Downfield Shift | Ligand Coordination |

| Pyridine Hγ | ~7.7 | 7.8 - 8.2 | Downfield Shift | Ligand Coordination |

| Phenyl CH₃ | ~2.1 | 2.1 - 2.3 | Minor Shift | Steric Environment Changes |

Note: The values presented are illustrative and can vary significantly based on the specific metal center, solvent, and other ligands present.

Electron Spin Resonance (ESR) Spectroscopy

For reactions involving paramagnetic species, such as those with copper(II) or cobalt(II) centers, Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is an indispensable tool. It provides detailed information about the electronic structure, oxidation state, and coordination environment of the metal ion.

In studies of copper(II) complexes with pyridine derivatives, ESR spectroscopy has been used to characterize the geometry of the metal center. nih.gov The g-values and hyperfine coupling constants obtained from ESR spectra can distinguish between different stereochemistries, such as square planar or square pyramidal. nih.gov This is crucial for understanding how the ligand framework, including sterically demanding groups like the 2,6-dimethylphenyl substituent, influences the geometry of the active catalyst and, consequently, its reactivity.

For example, mechanistic studies of copper-catalyzed reactions often propose the involvement of Cu(I), Cu(II), and sometimes Cu(III) intermediates. ESR is particularly adept at detecting and quantifying the Cu(II) species in the catalytic cycle. By monitoring the ESR signal intensity under various reaction conditions, researchers can gain insights into the kinetics of redox processes and identify rate-determining steps.

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful technique for probing the electronic structure and local geometry of the absorbing atom, typically the metal center in a complex. It is particularly valuable for in-situ studies, allowing for the characterization of catalytic species under actual reaction conditions.

XANES studies on cobalt(II) complexes with pyridine ligands have demonstrated the sensitivity of the technique to the coordination environment. ejournal.by The pre-edge features in the Co K-edge XANES spectra can be correlated with the coordination number and geometry of the cobalt center. For instance, changes in the intensity and energy of pre-edge peaks can signal a transition from an octahedral to a tetrahedral or square planar geometry during a reaction. ejournal.by Similarly, the position of the absorption edge provides information about the oxidation state of the metal. By comparing the XANES spectra of reaction intermediates with those of well-characterized reference compounds, one can deduce critical information about the electronic and structural evolution of the catalyst throughout the catalytic cycle. ejournal.byresearchgate.net

Unraveling Reaction Pathways

The spectroscopic data, combined with kinetic studies and computational modeling, allows for the detailed mapping of reaction pathways.

Cyclization Reaction Profiles

The 2-(2,6-Dimethylphenyl)pyridine ligand can play a crucial role in directing the outcome of metal-catalyzed cyclization reactions. Mechanistic investigations focus on understanding how the ligand influences key steps such as oxidative addition, migratory insertion, and reductive elimination.

Computational studies on related pyridine-derivative cyclization reactions have shown that the reaction mechanism can be complex, often involving multiple stages. nih.gov For instance, in an acid-catalyzed cyclization, the initial step may be the protonation of the pyridine nitrogen. This protonation increases the acidity of other protons on the molecule, facilitating subsequent steps like enolization. nih.gov The formation of a stable pre-reaction complex, often stabilized by hydrogen bonds, can be a critical factor in determining the reaction's feasibility and selectivity. nih.gov Spectroscopic techniques can be used to search for these proposed intermediates, such as the protonated species or the pre-reaction complex, to validate the computationally derived profile.

In palladium-catalyzed cyclizations, a common pathway involves the formation of a cationic palladium complex that coordinates to a diene. researchgate.net The reaction then proceeds through an intramolecular carbometalation to form a cyclopentylmethyl palladium intermediate, which is subsequently converted to the final product. researchgate.net The steric bulk of the 2,6-dimethylphenyl group in a 2-(2,6-Dimethylphenyl)pyridine ligand would be expected to influence the regioselectivity and stereoselectivity of such cyclization steps.

Dearomatization Reaction Mechanisms

The dearomatization of pyridines is a powerful synthetic transformation, and complexes of 2-(2,6-Dimethylphenyl)pyridine can serve as catalysts or substrates in these reactions. Mechanistic studies are essential for understanding how the stability of the aromatic pyridine ring is overcome.

A prevalent mechanism in copper-catalyzed dearomatization involves the formation of a copper hydride (Cu-H) species. acs.orgresearchgate.net This highly reactive intermediate can then participate in the reaction in several ways. One proposed pathway involves the activation of the pyridine ring through coordination to the copper center. acs.org Simultaneously, the Cu-H species can add to a prochiral nucleophile, generating an organocopper reagent in situ. This nucleophile then attacks the activated pyridine ring, typically at the C4 position, leading to a 1,4-dihydropyridine (B1200194) product. researchgate.net

The reaction mechanism is often more intricate than a simple stepwise process. Computational and spectroscopic evidence has pointed towards a doubly dearomative pathway in some copper-catalyzed reactions. researchgate.net This involves an unusual imidoyl-Cu-ene reaction, highlighting that the pyridine ring itself can actively participate in bond-rearrangement steps beyond simple coordination. researchgate.net The steric and electronic properties imparted by the 2-(2,6-dimethylphenyl) substituent are critical in stabilizing the key intermediates and transition states along these complex reaction coordinates, ultimately governing the efficiency and selectivity of the dearomatization process. mdpi.com

Computational Chemistry Studies on 2 2,6 Dimethylphenyl Pyridine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely employed to optimize molecular geometries, predict vibrational frequencies, and calculate a range of electronic properties for pyridine (B92270) derivatives. nih.govekb.egekb.eg DFT calculations, often using hybrid functionals like B3LYP with Pople-style basis sets (e.g., 6-311++G(d,p)), provide a robust framework for understanding the intricacies of 2-(2,6-dimethylphenyl)pyridine. ekb.egnih.gov

Prediction of Electronic Properties (e.g., HOMO-LUMO Gaps)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. scirp.org

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Related to the ionization potential and electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A key indicator of chemical reactivity, stability, and polarizability. A smaller gap implies higher reactivity. scirp.org |

Analysis of Charge Distribution and Reactivity Hotspots (e.g., Mulliken Charges, NBO Analysis)

Understanding the distribution of electron density within a molecule is key to identifying its reactive sites. Computational methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom. semanticscholar.org This information helps in pinpointing electrophilic (electron-poor) and nucleophilic (electron-rich) centers.

Conformational Analysis and Energetics of Ligands and Complexes